3-Thiophenecarboxylic acid, 5-bromo-2-[(2-bromoacetyl)amino]-4-phenyl-, methyl ester
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Overview
Description
3-Thiophenecarboxylic acid, 5-bromo-2-[(2-bromoacetyl)amino]-4-phenyl-, methyl ester is an organic compound with a complex structure that includes a thiophene ring, bromine atoms, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarboxylic acid, 5-bromo-2-[(2-bromoacetyl)amino]-4-phenyl-, methyl ester typically involves multiple steps, starting from readily available precursors. One common approach involves the bromination of thiophene derivatives, followed by acylation and esterification reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Thiophenecarboxylic acid, 5-bromo-2-[(2-bromoacetyl)amino]-4-phenyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions can replace bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-Thiophenecarboxylic acid, 5-bromo-2-[(2-bromoacetyl)amino]-4-phenyl-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 3-Thiophenecarboxylic acid, 5-bromo-2-[(2-bromoacetyl)amino]-4-phenyl-, methyl ester involves its interaction with specific molecular targets. The bromine atoms and functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Thiophenecarboxylic acid: A simpler analog with a thiophene ring and carboxylic acid group.
5-Bromo-2-thiophenecarboxylic acid: Similar structure but lacks the additional functional groups.
2-Bromo-3-thiophenecarboxylic acid: Another brominated thiophene derivative with different substitution patterns.
Uniqueness
3-Thiophenecarboxylic acid, 5-bromo-2-[(2-bromoacetyl)amino]-4-phenyl-, methyl ester is unique due to its combination of bromine atoms, acylamino group, and ester functionality
Properties
CAS No. |
893722-04-8 |
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Molecular Formula |
C14H11Br2NO3S |
Molecular Weight |
433.1 g/mol |
IUPAC Name |
methyl 5-bromo-2-[(2-bromoacetyl)amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C14H11Br2NO3S/c1-20-14(19)11-10(8-5-3-2-4-6-8)12(16)21-13(11)17-9(18)7-15/h2-6H,7H2,1H3,(H,17,18) |
InChI Key |
PIEPLWXJQXPEDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=C1C2=CC=CC=C2)Br)NC(=O)CBr |
Origin of Product |
United States |
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